molecular formula C20H22N6O3S B2868189 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1428371-24-7

4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2868189
CAS No.: 1428371-24-7
M. Wt: 426.5
InChI Key: JHGUYDHBOALCJQ-UHFFFAOYSA-N
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Description

4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various pharmacophores, making it a candidate for diverse biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C20_{20}H22_{22}N6_6O3_3S
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 1428371-24-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound display antiproliferative effects against various human cancer cell lines. For instance, compounds structurally related to it have been evaluated for their ability to inhibit cancer cell growth, particularly in leukemia and lymphoma models.
  • Enzyme Inhibition : The presence of the pyrimidine and piperazine moieties suggests potential as enzyme inhibitors. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in cancer progression and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural Feature Biological Activity
Piperazine moietyEnhances binding affinity to targets
Pyrimidine ringAssociated with anticancer activity
Sulfonamide groupPotential role in enzyme inhibition
Pyrrole ringKnown for diverse biological activities

Anticancer Activity

In a study evaluating various derivatives of piperazine-based compounds, significant antiproliferative effects were observed against human cancer cell lines, including breast and lung cancers. The study reported IC50_{50} values in the low micromolar range, indicating potent activity.

Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. It was found that modifications to the piperazine and pyrimidine components could enhance inhibitory potency against specific kinases involved in cancer signaling pathways. For example, a derivative exhibited an IC50_{50} value of 50 nM against a target kinase, suggesting high efficacy .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Signal Transduction Pathways : By targeting specific kinases or receptors involved in tumor growth.
  • Induction of Apoptosis : Through pathways that lead to programmed cell death in malignant cells.

Properties

IUPAC Name

4-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-22-18(24-8-2-3-9-24)14-19(23-15)25-10-12-26(13-11-25)20(27)16-4-6-17(7-5-16)30(21,28)29/h2-9,14H,10-13H2,1H3,(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGUYDHBOALCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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